molecular formula C15H17F3N4O3S B2622439 (E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1421587-99-6

(E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2622439
CAS No.: 1421587-99-6
M. Wt: 390.38
InChI Key: FNYRKCXWWSHHJL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex molecule featuring:

  • An (E)-ethenesulfonamide backbone with a p-tolyl substituent.
  • A 1,2,4-triazolone ring (4,5-dihydro-1H-1,2,4-triazol-1-yl) substituted with 4-methyl, 5-oxo, and 3-trifluoromethyl groups.
  • A ethyl linker connecting the triazolone and sulfonamide moieties.

The trifluoromethyl group may enhance metabolic stability and binding affinity, while the p-tolyl group contributes to lipophilicity and π-π interactions .

Properties

IUPAC Name

(E)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c1-11-3-5-12(6-4-11)7-10-26(24,25)19-8-9-22-14(23)21(2)13(20-22)15(16,17)18/h3-7,10,19H,8-9H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRKCXWWSHHJL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C15H17F3N4O3S with a molecular weight of 390.38 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The compound exhibits various biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

1. Antibacterial Activity

Research indicates that compounds containing a triazole moiety often demonstrate significant antibacterial effects. For instance, studies have shown that similar triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.125
Compound BE. coli0.25
Compound CPseudomonas aeruginosa0.5

2. Antifungal Activity

The triazole scaffold is also recognized for its antifungal properties. Compounds with this structure have been reported to inhibit fungal growth effectively by interfering with ergosterol synthesis, a critical component of fungal cell membranes .

3. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as A-431 and Jurkat cells . The SAR analysis indicates that modifications on the triazole ring can enhance activity against specific cancer types.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound XA-4311.98
Compound YJurkat1.61

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of triazole derivatives. For instance:

  • Electron-withdrawing groups at particular positions enhance antibacterial potency.
  • Hydrophobic interactions are crucial for anticancer activity, as seen in compounds with bulky substituents on the phenyl ring.

Case Studies

A notable study evaluated the efficacy of a series of triazole-containing compounds against various pathogens and cancer cell lines. The findings suggested that modifications in the side chains could lead to enhanced selectivity and potency .

Another research highlighted the dual-action potential of certain triazoles as both antifungal and anticancer agents, suggesting their utility in combination therapies .

Scientific Research Applications

Overview

(E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a triazole moiety known for its efficacy in various therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Similar triazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.125
Compound BE. coli0.25
Compound CPseudomonas aeruginosa0.5

Antifungal Activity

Triazole compounds are well-known for their antifungal properties by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity. The specific compound may exhibit similar effects based on structural analogies.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The structure–activity relationship (SAR) indicates that modifications can enhance its potency.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound XA-4311.98
Compound YJurkat1.61

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Electron-withdrawing groups at strategic positions can improve antibacterial potency.
  • Hydrophobic interactions are essential for anticancer efficacy, particularly with bulky substituents on the phenyl ring.

Case Studies

  • Efficacy Against Pathogens : A study on a series of triazole-containing compounds demonstrated that side chain modifications could enhance selectivity and potency against various pathogens.
  • Dual-action Potential : Research has indicated that certain triazoles possess both antifungal and anticancer properties, suggesting their utility in combination therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogues include ethenesulfonamide derivatives and triazolone-containing compounds. A comparison is provided in Table 1 :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Target
Target Compound Ethenesulfonamide + triazolone p-Tolyl, CF₃, 4-methyl ~423.3 (estimated) Hypothetical enzyme inhibition (e.g., kinases, proteases)
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide Ethenesulfonamide + pyrrolidone 5-Chlorothienyl, morpholine ~482.9 Factor Xa inhibitor
Methylofuran (MFR-a) Furan + glutamic acid chains Formyl group, β/α-linked glutamates ~1200–1500 Cofactor in methanogenesis

Key Observations :

  • The target compound differs from the Factor Xa inhibitor in its triazolone ring and p-tolyl group, which may alter target specificity and solubility.
  • Unlike methylofuran , the target compound lacks polyglutamate chains but shares sulfonamide-like electronegative regions.

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto index , quantify structural overlap using binary fingerprints . Hypothetical comparisons include:

  • Target compound vs. Factor Xa inhibitor : Moderate similarity (~0.45–0.60 Tanimoto score) due to shared ethenesulfonamide backbone but divergent substituents.
  • Target compound vs. triazolone-based drugs : Higher similarity (~0.70–0.85) if compared to compounds with triazolone pharmacophores (e.g., antifungal agents).

Research Findings and Hypothetical Bioactivity

Structure-Activity Relationships (SAR)

  • Ethenesulfonamide Backbone : Critical for hydrogen bonding with enzymatic targets (e.g., Factor Xa’s S1 pocket) .
  • Triazolone Ring : The trifluoromethyl group may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.

Pharmacokinetic Predictions

  • Metabolic Stability: The CF₃ group likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogues.
  • Solubility : Lower than methylofuran due to aromatic substituents but higher than chlorothienyl derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of triazole precursors and sulfonamide coupling. A common approach involves:

Triazole Core Formation : Cyclize substituted hydrazine derivatives with trifluoromethyl ketones under reflux (e.g., ethanol, 4–6 hours).

Sulfonamide Coupling : React the triazole intermediate with (E)-2-(p-tolyl)ethenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
Characterization : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-triazole, S=O stretches at ~1350–1150 cm⁻¹ for sulfonamide). 1^1H-NMR can verify stereochemistry (e.g., E-configuration via coupling constants of ethenesulfonamide protons, J ≈ 12–16 Hz) .

Q. How should researchers safely handle this compound, given its reactive functional groups?

  • Methodological Answer :
  • Triazole and Sulfonamide Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Trifluoromethyl Group : Avoid strong bases (e.g., NaOH) that may cleave the CF₃ group.
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy of sulfonamides. Conduct reactions in fume hoods to mitigate volatile byproducts (e.g., HCl gas during sulfonamide coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for sulfonamide coupling to enhance solubility and reduce side reactions.
  • Catalysis : Introduce palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water 1:3) to isolate high-purity product (>95% by HPLC) .

Q. What computational or experimental strategies can resolve contradictions in reported biological activity data for similar triazole-sulfonamide hybrids?

  • Methodological Answer :
  • Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase IX) and correlate with experimental IC₅₀ values.
  • Data Validation : Compare cytotoxicity assays (e.g., MTT vs. SRB protocols) under standardized conditions (pH 7.4, 37°C) to minimize variability.
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The CF₃ group increases electrophilicity of the triazole ring, enhancing susceptibility to nucleophilic attack (e.g., at the 5-oxo position).
  • Spectroscopic Analysis : 19^{19}F-NMR can track electronic perturbations (δ ≈ –60 to –70 ppm for CF₃).
  • Reactivity Studies : Perform Hammett plots using substituted analogues to quantify electronic effects on reaction rates (e.g., SNAr substitutions) .

Data Contradiction Analysis

Q. Conflicting reports on the antimicrobial efficacy of triazole-sulfonamide hybrids: How can researchers address this?

  • Methodological Answer :
  • Strain-Specific Activity : Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical MIC assay conditions.
  • Membrane Permeability : Use fluorescence probes (e.g., propidium iodide) to assess if discrepancies arise from differential cell wall penetration .
  • Metabolite Interference : Conduct LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may alter bioactivity .

Structural and Mechanistic Studies

Q. What advanced techniques are recommended for conformational analysis of the ethenesulfonamide moiety?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the E-configuration and torsional angles (e.g., C=C-SO₂-N dihedral angles) to confirm planarity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.